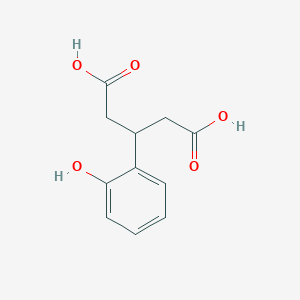

3-(2-Hydroxyphenyl)pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

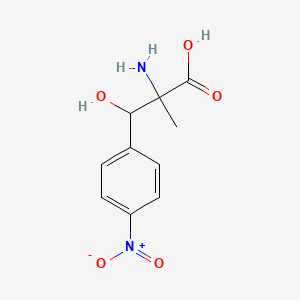

3-(2-Hydroxyphenyl)pentanedioic acid, also known as homogentisic acid (HGA), is a naturally occurring compound in the human body. HGA is a metabolic intermediate in the catabolism of tyrosine and phenylalanine, and its accumulation can lead to a rare genetic disorder called alkaptonuria. The chemical structure of HGA consists of a phenolic ring and a carboxylic acid moiety, which gives it unique biochemical and physiological properties.

Mecanismo De Acción

HGA exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and its interactions with iron metabolism. HGA has been shown to inhibit the production of reactive oxygen species and to protect cells from oxidative stress-induced damage. Additionally, HGA has been shown to bind to iron and to regulate its metabolism, which may have implications for the treatment of iron-related disorders.

Biochemical and Physiological Effects:

HGA has been shown to have a variety of biochemical and physiological effects, including its role in the catabolism of tyrosine and phenylalanine, its antioxidant properties, and its interactions with iron metabolism. HGA has also been shown to have effects on bone health, with some studies suggesting that it may have a protective effect against osteoporosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

HGA has several advantages for use in lab experiments, including its stability and solubility in water. However, its accumulation in alkaptonuria patients can make it difficult to obtain large quantities of pure HGA for research purposes. Additionally, HGA can be difficult to work with due to its potential for oxidation and polymerization.

Direcciones Futuras

There are several future directions for research on HGA, including its potential therapeutic applications in oxidative stress-related diseases, its role in iron metabolism, and its effects on bone health. Additionally, further research is needed to better understand the mechanisms of action of HGA and to develop new methods for synthesizing and purifying HGA for research purposes.

Métodos De Síntesis

HGA can be synthesized through various methods, including chemical synthesis and enzymatic oxidation of 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors. The chemical synthesis of HGA involves the reaction of phenol with succinic anhydride in the presence of a catalyst, followed by hydrolysis and decarboxylation. Enzymatic oxidation of 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors involves the action of homogentisate dioxygenase, which converts 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors into HGA.

Aplicaciones Científicas De Investigación

HGA has been extensively studied in the field of biochemistry and physiology due to its role in alkaptonuria and its potential therapeutic applications. HGA has been shown to have antioxidant properties, and it has been proposed as a potential treatment for oxidative stress-related diseases. Additionally, HGA has been studied for its potential role in the regulation of iron metabolism and its effects on bone health.

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7,12H,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZKWVWWBOFGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)

![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)

![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)